molecular formula C6H6ClNO B1585922 (2-Chloropyridin-3-yl)methanol CAS No. 42330-59-6

(2-Chloropyridin-3-yl)methanol

Cat. No. B1585922
Key on ui cas rn: 42330-59-6
M. Wt: 143.57 g/mol
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N
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Patent
US08487101B2

Procedure details

To a 500 mL, round-bottom, 3-necked flask equipped with dropping funnel and magnetic stirrer and set for reflux was prepared a solution of 2-chloro-3-(hydroxymethyl)-pyridine (25.0 g, 174 mmol) in DCM (250 mL) under positive nitrogen atmosphere. The solution was cooled to 10° C. and thionyl chloride (31.0 g) was added dropwise over 25 minutes (exothermic). The reaction was then heated to reflux for 90 minutes, at which point the reaction was deemed complete by HPLC. The reaction mixture was cooled below boiling point and the equipment set for distillation. A total of 110 mL of DCM was initially removed and replenished with fresh DCM (110 mL), followed by another 80 mL of DCM before cooling the solution to 5-10° C. The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10. The lower organic phase was separated and the aqueous phase extracted with DCM (2 volumes). The organic phases were gathered, dried on sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a pale yellow oil in excellent purity and yield (24.8 g, 88%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.10 (1H, dd), 7.50 (1H, dd), 4.85 (2H, s). LCMS (ES)+ RT 3.00 min, m/e 162.1.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[Cl:1][C:2]1[C:7]([CH2:8][Cl:12])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=CC=C1CO
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, round-bottom, 3-necked flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
set for reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 minutes, at which
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the equipment set for distillation
CUSTOM
Type
CUSTOM
Details
A total of 110 mL of DCM was initially removed
TEMPERATURE
Type
TEMPERATURE
Details
before cooling the solution to 5-10° C
ADDITION
Type
ADDITION
Details
The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10
CUSTOM
Type
CUSTOM
Details
The lower organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM (2 volumes)
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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